1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
説明
特性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-14(12-5-6-15-16(8-12)26-10-25-15)9-22-7-1-2-13(19(22)24)18-20-17(21-27-18)11-3-4-11/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQRIHTFZWWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources of research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.31 g/mol. The structure features a benzodioxole moiety, an oxadiazole ring, and a pyridinone structure, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole structure have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways crucial for survival.
Anticancer Activity
Studies have demonstrated that similar pyridinone derivatives possess anticancer properties. The mechanisms may involve induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell cycle proteins and apoptosis-related factors.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.
Neuroprotective Effects
Some studies suggest that benzodioxole derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Antimicrobial Study :
- Anticancer Evaluation :
- Neuroprotection :
Data Table
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies on similar oxadiazole compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the benzodioxole group may enhance these effects by improving solubility and bioavailability .
Antimicrobial Properties
Compounds containing oxadiazole rings have been investigated for their antimicrobial activities against various bacterial strains. The structural features of this compound may contribute to its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Anti-Diabetic Potential
The oxadiazole derivatives have also been studied for their potential anti-diabetic effects. They may act by modulating metabolic pathways involved in glucose homeostasis or by enhancing insulin sensitivity .
Case Study 1: Anticancer Evaluation
In a study published in December 2022, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .
Case Study 2: Antimicrobial Assessment
A recent investigation focused on the antimicrobial activity of synthesized oxadiazole compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and provided insights into structure-activity relationships that could guide future drug design .
類似化合物との比較
Table 1: Key Structural Features and Molecular Properties
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s benzodioxole group increases lipophilicity compared to analogs with polar substituents like ethoxyphenyl () or pyridinyl (). This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Electron-withdrawing groups like chlorophenyl () or electron-donating groups like ethoxy () modulate the oxadiazole’s electronic profile, affecting binding to targets such as kinases or GPCRs.
準備方法
Preparation of 3-Cyano-Pyridin-2(1H)-One
The introduction of a cyano group at position 3 enables subsequent conversion to the amidoxime required for oxadiazole formation. This is achieved via:
- Cyclocondensation of ethyl acetoacetate with cyanoacetamide under acidic conditions (e.g., acetic acid/H2SO4).
- Selective nitration followed by reduction and cyanation, though this route is less efficient.
Formation of the 1,2,4-Oxadiazole Moiety
The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized through a cyclization reaction between an amidoxime and a cyclopropanecarbonyl derivative.
Amidoxime Formation
Acylation and Cyclization
- Acylation : The amidoxime reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine as a base, forming an acylated intermediate.
- Cyclization : The intermediate undergoes dehydrative cyclization using ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in tetrahydrofuran (THF) at 60°C for 12 hours:
$$
\text{R-C(=N-OH)-NH-CO-C}3\text{H}5 \xrightarrow{\text{EDC}} \text{Oxadiazole ring formation}
$$
N-Alkylation with the Benzodioxolyl Ketone
The final step introduces the 2-(1,3-benzodioxol-5-yl)-2-oxoethyl group via N-alkylation of the pyridinone nitrogen.
Synthesis of 2-Bromo-1-(1,3-Benzodioxol-5-yl)Ethanone
Alkylation Reaction
- Base-mediated alkylation : The pyridinone intermediate is treated with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 24 hours:
$$
\text{Pyridinone-NH} + \text{Br-CH}2\text{CO-C}7\text{H}5\text{O}2 \rightarrow \text{N-Alkylated product}
$$
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
Purification Strategies
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates oxadiazole intermediates.
- Recrystallization : Methanol/water mixtures yield high-purity final product (>95% by HPLC).
Analytical Characterization
Q & A
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
- Methodological Answer: Optimize parameters such as temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium-based catalysts for cross-coupling steps). Use design-of-experiment (DOE) approaches to systematically vary factors like reaction time (12–48 hours) and pH (neutral to mildly basic). Monitor progress via TLC or HPLC, and purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. What analytical techniques are recommended for confirming the molecular structure?
- Methodological Answer: Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular ion validation.
- X-ray crystallography (if crystalline) for absolute configuration determination.
Cross-reference data with computational simulations (e.g., DFT) .
Q. How can stability under varying storage and experimental conditions be assessed?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal stability: Heat samples to 40–80°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability: Expose to UV/VIS light (ICH Q1B guidelines); quantify decomposition products.
- Hydrolytic stability: Test in buffers (pH 1–10) at 37°C for 24–72 hours.
Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How to design studies evaluating the compound’s interaction with biological targets?
- Methodological Answer:
- In vitro assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., Kd values) for receptors like kinases or GPCRs.
- Cellular models: Test cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins).
- Molecular docking: Perform in silico simulations (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Synthesize analogs with modifications to the cyclopropyl-oxadiazole or benzodioxole moieties.
- Test substituent effects: Replace cyclopropyl with larger rings (e.g., cyclohexyl) or electron-withdrawing groups (e.g., -CF3).
- Use a fragment-based approach to isolate and test individual subunits (e.g., pyridinone core vs. oxadiazole). Correlate activity changes with steric/electronic parameters (Hammett plots) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Validate compound purity (>95% via HPLC) to rule out impurity-driven artifacts.
- Perform dose-response curves (IC50/EC50) across multiple cell lines or enzymatic batches.
- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
